molecular formula C18H15NO3 B14672074 1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- CAS No. 41056-55-7

1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl-

Cat. No.: B14672074
CAS No.: 41056-55-7
M. Wt: 293.3 g/mol
InChI Key: SHCSLUZWAHVEJO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes and phenols.

    Cyclization: The key step involves the cyclization of these starting materials to form the benzopyran core. This can be achieved through various methods, including acid-catalyzed cyclization or base-catalyzed cyclization.

    Functional Group Modification: After forming the benzopyran core, further functional group modifications are carried out to introduce the carboxamide and dimethyl groups. This may involve reactions such as amidation and methylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- can be compared with other benzopyran derivatives:

    Coumarins: Coumarins are a well-known class of benzopyran derivatives with anticoagulant and antimicrobial properties.

    Flavonoids: Flavonoids are another group of benzopyran derivatives with antioxidant and anti-inflammatory properties.

Properties

CAS No.

41056-55-7

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N,N-dimethyl-1-oxo-4-phenylisochromene-3-carboxamide

InChI

InChI=1S/C18H15NO3/c1-19(2)17(20)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18(21)22-16/h3-11H,1-2H3

InChI Key

SHCSLUZWAHVEJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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